Bromanilic acid Bromanilic acid
Brand Name: Vulcanchem
CAS No.: 4370-59-6
VCID: VC21112646
InChI: InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H
SMILES: C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O
Molecular Formula: C6H2Br2O4
Molecular Weight: 297.89 g/mol

Bromanilic acid

CAS No.: 4370-59-6

Cat. No.: VC21112646

Molecular Formula: C6H2Br2O4

Molecular Weight: 297.89 g/mol

* For research use only. Not for human or veterinary use.

Bromanilic acid - 4370-59-6

Specification

CAS No. 4370-59-6
Molecular Formula C6H2Br2O4
Molecular Weight 297.89 g/mol
IUPAC Name 2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H
Standard InChI Key GMZWPTALVQRAFV-UHFFFAOYSA-N
SMILES C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O
Canonical SMILES C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O

Introduction

Chemical Identity and Structural Characteristics

Bromanilic acid, systematically named 2,5-dibromo-3,6-dihydroxy-p-benzoquinone, is characterized by its distinctive quinoid structure. The compound features a benzoquinone core with two bromine atoms positioned at the 2 and 5 positions, while hydroxyl groups occupy the 3 and 6 positions. This structural arrangement contributes to its unique chemical behavior and reactivity patterns in various chemical environments. Bromanilic acid has a molecular formula of C₆H₂Br₂O₄ with a molecular weight of 297.886 g/mol, as confirmed by standard chemical databases . The compound's CAS Registry Number is 4370-59-6, and its IUPAC Standard InChIKey is GMZWPTALVQRAFV-UHFFFAOYSA-N . The presence of bromine atoms and hydroxyl groups in its structure provides a distinctive electronic configuration that influences its chemical behavior.

Structural Data

The structural parameters of bromanilic acid play a crucial role in understanding its chemical behavior and interactions. The table below summarizes key structural data:

ParameterValue
Molecular FormulaC₆H₂Br₂O₄
Molecular Weight297.886 g/mol
CAS Registry Number4370-59-6
Functional GroupsBromine atoms (positions 2, 5)
Hydroxyl groups (positions 3, 6)
Structure TypeQuinoid

Physical and Chemical Properties

Bromanilic acid exhibits distinctive physical and chemical properties that make it valuable in various research applications. The compound is characterized by its ability to form charge-assisted hydrogen bonds, particularly with N-heterocyclic compounds. This property is instrumental in crystal engineering and the design of new materials with specific structural arrangements. The compound's quinoid structure contributes to its electronic properties, which influence its reactivity patterns and interaction capabilities with various chemical species.

Hydrogen Bonding Capabilities

One of the most significant properties of bromanilic acid is its capacity to form hydrogen bonds. The hydroxyl groups present in the molecule can act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. This dual capability enables the formation of complex hydrogen-bonded networks in solid-state structures. Particularly notable is the compound's ability to form charge-assisted bifurcated N–H···O hydrogen bonds when interacting with N-heterocyclic compounds . These interactions are crucial in the formation of co-crystals and the design of materials with specific structural arrangements.

Halogen Bonding and Other Interactions

Synthetic Methods

Bromanilic acid can be synthesized through several routes, with the modified Graebe's procedure being one of the most commonly employed methods. This synthesis pathway involves a series of chemical transformations that culminate in the formation of the target compound with high purity and yield.

Modified Graebe's Procedure

The synthesis of bromanilic acid via the modified Graebe's procedure involves two principal steps: bromination and hydrolysis.

Bromination

The synthesis begins with the bromination of hydroquinone in an acidic medium. This reaction introduces bromine atoms to the aromatic ring, resulting in the formation of tetra-bromoquinone, also known as bromanil. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions.

Hydrolysis

Following bromination, the tetra-bromoquinone undergoes hydrolysis in the presence of a base, commonly sodium hydroxide. This step transforms the tetra-bromoquinone into bromanilic acid by introducing hydroxyl groups at specific positions. The reaction conditions, including temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.

Industrial Production

Industrial production of bromanilic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving controlled reaction conditions and purification steps such as recrystallization. The industrial synthesis may incorporate modifications to the laboratory procedures to enhance efficiency and reduce production costs.

Chemical Reactions and Transformations

Bromanilic acid participates in various chemical reactions, demonstrating its versatility as a chemical reagent. Understanding these reactions is crucial for exploiting the compound's potential in diverse applications.

Oxidation and Reduction

Bromanilic acid can undergo both oxidation and reduction reactions, leading to various derivatives with distinct properties:

Oxidation

Oxidation of bromanilic acid typically results in the formation of brominated quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide. The oxidation reactions often target the hydroxyl groups, transforming them into carbonyl functionalities.

Reduction

Reduction reactions of bromanilic acid lead to the formation of hydroquinone derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly employed. These reactions typically focus on the carbonyl groups, converting them to hydroxyl functionalities.

Substitution Reactions

The bromine atoms in bromanilic acid can be substituted with other functional groups under appropriate conditions. Nucleophiles like amines and thiols can replace bromine atoms in the presence of catalysts, leading to various substituted quinones. These substitution reactions expand the diversity of derivatives that can be synthesized from bromanilic acid.

Crystal Engineering and Co-crystal Formation

Bromanilic acid has been extensively studied in the context of crystal engineering due to its ability to form co-crystals with various molecules. These studies have revealed important insights into the structural arrangements and intermolecular interactions that govern crystal formation.

Co-crystal Studies

Research on bromanilic acid co-crystals has focused on examining its halogen bonding capability and determining any structural significances in their formation . Co-crystal complexes of bromanilic acid with a variety of molecules have been prepared in 1:1 and 1:2 ratios to investigate if additional halogen interactions could be observed or induced, in addition to the expected hydrogen-binding interactions. The co-crystals studied include those with a range of picolines and lutidines, as well as bromo-substituted pyridines, in attempts to induce halogen interactions .

Structural Analysis of Co-crystals

Single crystal X-ray diffraction has been employed to determine the structures of bromanilic acid co-crystals and monitor the interactions to observe any defined patterns regarding their formation . These structural studies have revealed the intricate network of hydrogen bonds and halogen interactions that stabilize the crystal lattice. The insights gained from these studies contribute to the broader understanding of crystal engineering principles and the design of new materials with tailored properties.

Applications in Coordination Chemistry

Bromanilic acid serves as a versatile ligand in coordination chemistry, forming complexes with various metal ions. These complexes exhibit interesting structural and electronic properties that make them valuable in materials science and catalysis.

One-dimensional Manganese Assembled Compounds

One-dimensional manganese assembled compounds featuring bromanilic acid have been synthesized and characterized by single crystal X-ray diffraction . These compounds have the general formula [Mn(L)(terpy)]n, where L represents bromanilate (BA²⁻) and terpy is 2,2′:6′,2′′-terpyridine. The crystal structure of the compound with bromanilate has been determined to be triclinic, belonging to the space group P-1, with the following unit cell parameters: a=10.221(1) Å, b=10.335(1) Å, c=10.200(1) Å, α=96.77(l)°, β=113.74(l)°, γ=85.52(l)°, V=978.9(2) ų, Z=2 .

Structural Features of Metal Complexes

In the one-dimensional manganese assembled compounds, manganese(II) ions are hepta-coordinated, forming zigzag chains. The bromanilate (BA²⁻) bridges the Mn(II) ions, while terpyridine coordinates as a neutral terminal ligand . This structural arrangement contributes to the unique properties of these metal complexes and their potential applications in materials science.

Spectroscopic Data and Analysis

Spectroscopic analysis provides valuable insights into the molecular structure and electronic properties of bromanilic acid. Various spectroscopic techniques have been employed to characterize this compound and its derivatives.

Infrared Spectroscopy

Infrared spectroscopy is another valuable tool for characterizing bromanilic acid. The compound displays characteristic peaks in infrared (IR) spectroscopy due to the presence of hydroxyl and carbonyl groups. These spectral features can be used to confirm the identity of the compound and assess its purity.

Comparison with Related Compounds

Comparing bromanilic acid with structurally similar compounds provides insights into the effects of different substituents on chemical properties and reactivity.

Halogenated Anilic Acids

Bromanilic acid belongs to the family of halogenated anilic acids, which includes chloranilic acid (with chlorine atoms) and iodanilic acid (with iodine atoms). These compounds share a common quinoid structure but differ in the halogen substituents. The varying electronegativities and sizes of the halogen atoms lead to differences in electronic properties, which in turn influence the reactivity and applications of these compounds.

Comparative Properties

The table below compares key properties of bromanilic acid with other halogenated anilic acids:

PropertyBromanilic AcidChloranilic AcidIodanilic Acid
HalogenBromineChlorineIodine
Electronegativity of Halogen2.963.162.66
Hydrogen Bonding CapabilityHighHighModerate
Halogen Bonding StrengthModerateWeakStrong

The differences in these properties influence the behavior of these compounds in various chemical environments and their applications in crystal engineering, coordination chemistry, and other fields.

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